[1-(Benzenesulfinyl)ethyl](tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfinyl)ethylstannane: is an organotin compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further bonded to a tributylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)ethylstannane typically involves the reaction of benzenesulfinyl chloride with an ethyltributylstannane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure complete conversion and high yield of the desired product .
Industrial Production Methods: Industrial production of 1-(Benzenesulfinyl)ethylstannane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfinyl)ethylstannane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(Benzenesulfinyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and development .
Industry: In the industrial sector, 1-(Benzenesulfinyl)ethylstannane is used in the production of specialty chemicals and materials. It is also utilized in the manufacturing of polymers and coatings .
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfinyl)ethylstannane involves its interaction with molecular targets through the benzenesulfinyl group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The tributylstannane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Tributyltin hydride: Known for its use as a radical reducing agent.
Tributyl(1-ethoxyvinyl)tin: Used in Stille coupling reactions and as an electrophilic methyl ketone equivalent.
Uniqueness: 1-(Benzenesulfinyl)ethylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other organotin compounds that lack this functional group .
Eigenschaften
CAS-Nummer |
185145-44-2 |
---|---|
Molekularformel |
C20H36OSSn |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
1-(benzenesulfinyl)ethyl-tributylstannane |
InChI |
InChI=1S/C8H9OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h2-7H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
PHFRTZMUWZPGGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.